![molecular formula C27H24FN5O3S B2712312 N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide CAS No. 391898-80-9](/img/structure/B2712312.png)
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
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Description
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C27H24FN5O3S and its molecular weight is 517.58. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide, as part of the triazolinone family, has shown significant potential as a herbicide. Luo et al. (2008) investigated various triazolinone derivatives, identifying some as promising candidates for post-emergent herbicides used to control broadleaf weeds in rice fields (Luo et al., 2008).
Antimicrobial Applications
This compound has also been explored for its antimicrobial properties. Desai et al. (2013) synthesized and screened several thiazole and thiazolidine compounds, including derivatives of N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide, for their antibacterial and antifungal activities. Their studies showed significant potential against various bacterial and fungal strains (Desai et al., 2013).
Molecular Interaction Studies
In the realm of molecular interaction and synthesis, Ahmed et al. (2020) conducted a study on triazole derivatives, which include the aforementioned compound. They explored the synthesis, characterization, and interaction of these compounds, providing insights into their potential applications in various scientific fields (Ahmed et al., 2020).
Application in Radiochemistry
The compound's derivatives have been utilized in radiochemistry as well. Hamill et al. (1996) developed radiolabeled nonpeptide ligands for angiotensin II receptors, using similar molecular frameworks. These compounds, including derivatives of N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide, have shown promise for use in medical imaging and diagnostic procedures (Hamill et al., 1996).
Neurotransmission Research
Additionally, this class of compounds has been applied in the study of neurotransmission. Plenevaux et al. (2000) synthesized a novel 5-HT1A antagonist using a related molecular structure, indicating the compound's potential in researching serotonergic neurotransmission and its related disorders (Plenevaux et al., 2000).
properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN5O3S/c1-36-23-13-7-6-12-22(23)33-24(16-29-26(35)19-9-3-4-10-20(19)28)30-31-27(33)37-17-25(34)32-15-14-18-8-2-5-11-21(18)32/h2-13H,14-17H2,1H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVOCGRNBMDUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide |
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